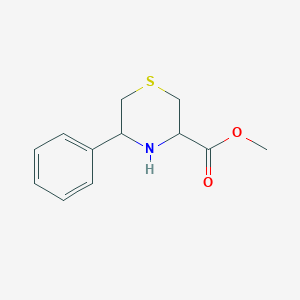

Methyl 5-phenylthiomorpholine-3-carboxylate

Description

Methyl 5-phenylthiomorpholine-3-carboxylate is a thiomorpholine derivative characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) substituted with a phenyl group at position 5 and a methyl ester at position 3. Its racemic form, rac-Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate, is commercially available as a synthetic building block for pharmaceutical and chemical research . The thiomorpholine core differentiates it from oxygen-containing morpholine analogs, with sulfur’s larger atomic radius and lower electronegativity influencing electronic and steric properties.

Properties

IUPAC Name |

methyl 5-phenylthiomorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-15-12(14)11-8-16-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZZJPIIRHDHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenylthiomorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with phenylthio reagents under controlled conditions. One common method includes the use of methyl chloroformate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylthiomorpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 5-phenylthiomorpholine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-phenylthiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate

Structural Differences :

- Core : Morpholine (oxygen-containing) vs. thiomorpholine (sulfur-containing).

- Substituents : Allyl group at position 5 vs. phenylthio group.

- Molecular Formula: C₉H₁₅NO₃ vs. C₁₂H₁₃NO₂S (estimated for the target compound).

Functional Implications :

- The thiomorpholine core may confer improved metabolic stability compared to morpholine due to sulfur’s resistance to oxidative degradation .

Thiophene Fentanyl Hydrochloride

Structural Differences :

- Core : Thiomorpholine vs. a complex opioid backbone.

- Substituents: The fentanyl derivative includes a 2-thiophenoyl group, contrasting with the phenyl and ester groups in the target compound.

Functional Implications :

- Thiophene fentanyl’s biological activity (opioid receptor agonism) highlights the pharmacological relevance of sulfur-containing heterocycles.

Methyl 5-Formyl-3-(Trifluoromethyl)Thiophene-2-Carboxylate

Structural Differences :

- Core : Thiophene (five-membered sulfur ring) vs. thiomorpholine (six-membered).

- Substituents : Trifluoromethyl and formyl groups vs. phenyl and ester groups.

Functional Implications :

Physical and Chemical Property Comparison

Biological Activity

Methyl 5-phenylthiomorpholine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesizing data from various studies and highlighting case studies that illustrate its potential applications.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a phenylthio group and a carboxylate moiety. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

1. Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated the DPPH radical scavenging ability of various derivatives, finding that certain structural modifications enhanced antioxidant activity. For instance, compounds with phenyl substituents showed increased efficacy compared to their non-substituted counterparts .

| Compound | DPPH Scavenging Activity (%) | Remarks |

|---|---|---|

| Ascorbic Acid | 88.6 | Positive control |

| Compound A | 87.7 | High activity |

| Compound B | 78.6 | Moderate activity |

2. Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory potential of this compound. Studies have indicated that this compound may inhibit pro-inflammatory cytokines and pathways, such as the NF-κB signaling pathway, suggesting its utility in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial properties of this compound against various pathogens, including bacteria and fungi. The compound's effectiveness appears to be linked to its ability to disrupt microbial cell membranes, although further research is necessary to elucidate the exact mechanisms involved.

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A recent investigation assessed the antioxidant efficacy of this compound in human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its potential as a protective agent against oxidative damage.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls. This suggests that the compound may have therapeutic implications for conditions like arthritis or other inflammatory disorders.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance biological activity. Various substitutions on the morpholine ring have been explored, revealing that specific modifications can lead to improved antioxidant and anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.